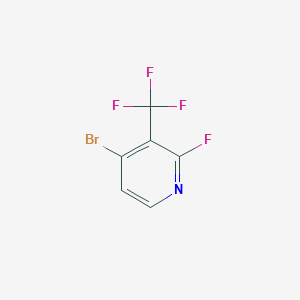

4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

4-bromo-2-fluoro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF4N/c7-3-1-2-12-5(8)4(3)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFXSFBFEPFSAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the direct halogenation of pyridine derivatives using bromine and fluorine sources under controlled conditions. Another approach involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the halogen atoms onto the pyridine ring.

Industrial Production Methods: In an industrial setting, the compound is often synthesized using large-scale halogenation reactors. These reactors are designed to handle the exothermic nature of halogenation reactions and ensure the safe production of the compound. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated pyridine derivatives.

Substitution: The halogen atoms on the pyridine ring can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Pyridine N-oxides: Resulting from oxidation reactions.

Hydrogenated Pyridines: Formed through reduction reactions.

Substituted Pyridines: Produced by substitution reactions with different nucleophiles and electrophiles.

Scientific Research Applications

Pharmaceutical Development

4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine serves as an intermediate in the synthesis of numerous pharmaceuticals. Its incorporation into drug molecules is known to improve pharmacokinetic properties, such as bioavailability and metabolic stability. Research indicates that derivatives of this compound exhibit significant interactions with cytochrome P450 enzymes, which are crucial for drug metabolism .

Agrochemical Applications

The compound is also utilized in the agrochemical industry. Trifluoromethylpyridine derivatives are employed as active ingredients in pesticides and herbicides due to their effectiveness in protecting crops from pests while maintaining lower toxicity levels compared to traditional chemicals. Notably, several products containing the trifluoromethylpyridine moiety have received market approval and are currently used in agricultural practices .

Research has highlighted the biological activity of this compound, particularly its potential therapeutic applications:

- Cancer Therapy : The compound may influence enzymes involved in cell proliferation, presenting opportunities for cancer treatment strategies.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against specific pathogens, warranting further investigation into its efficacy .

Case Study 1: Synthesis of Agrochemicals

A study focused on the synthesis of various trifluoromethylpyridine derivatives demonstrated effective methodologies for producing crop-protection products. The research detailed the chlorination and fluorination processes that yield high-purity intermediates suitable for agrochemical formulations .

Case Study 2: Pharmacological Research

In pharmacological studies, compounds derived from this compound were evaluated for their inhibitory effects on specific enzymes linked to metabolic disorders. These investigations revealed promising results regarding their potential use in treating diseases associated with enzyme dysfunctions .

Summary Table of Applications

| Application Area | Description | Examples/Outcomes |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis; enhances pharmacokinetics | Improved bioavailability; interactions with CYP enzymes |

| Agrochemical | Active ingredient in pesticides; lower toxicity | Market-approved products; effective crop protection |

| Biological Activity | Potential therapeutic applications; modulates enzyme activity | Cancer treatment avenues; antimicrobial properties |

Mechanism of Action

The mechanism by which 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group, in particular, can enhance the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

Structural and Electronic Properties

The reactivity and applications of halogenated pyridines depend on substituent positions and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Halogenated Pyridines

Key Observations:

Electronic Effects :

- The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, enhancing the electron deficiency of the pyridine ring. In the target compound, this effect is amplified by the adjacent fluorine at position 2, making it more reactive in cross-coupling reactions compared to analogs like 2-Bromo-3-methylpyridine .

- 4-Bromo-2-(trifluoromethyl)pyridine (CAS: 887583-90-6) lacks the fluorine at position 2, resulting in reduced electronic activation at the bromine site .

Steric Considerations :

- Compounds with substituents at position 2 (e.g., 4-Bromo-2-(trifluoromethyl)pyridine ) experience steric hindrance, which can slow down reactions at the adjacent bromine site. In contrast, the target compound’s bromine at position 4 is less sterically hindered .

- 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine (CAS: 1357476-67-5) features a bulky branched -CF₃ group, further reducing reactivity in sterically demanding reactions .

Hazard Profiles :

- The target compound is labeled with hazard code C (corrosive), similar to other brominated pyridines like 2-Bromopyridine (CAS: 109-04-6), which requires careful handling due to skin and respiratory irritation risks .

- 2-Bromo-3-chloro-4-(trifluoromethyl)pyridine (CAS: 1211582-91-0) poses additional risks due to the chlorine substituent, which may increase toxicity .

Biological Activity

4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention for its significant biological activity. This compound is characterized by its unique trifluoromethyl group, which enhances its metabolic stability and lipophilicity, making it a valuable candidate in pharmaceutical applications. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and potential therapeutic applications.

The compound exhibits a range of biochemical properties due to its ability to interact with various enzymes and proteins. Notably, it has been shown to inhibit cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds. This inhibition can lead to altered metabolic pathways and potentially significant pharmacological effects.

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Model Used | Concentration | Effect |

|---|---|---|---|---|

| Enzyme Inhibition | Binds to active sites of cytochrome P450 | In vitro enzyme assays | Varies | Reduced enzymatic activity |

| Gene Expression Modulation | Alters expression of oxidative stress genes | Cell lines | Low concentrations | Modulation of apoptosis |

| Antimicrobial Activity | Interacts with bacterial enzymes | Various microbial strains | MIC: 128-256 µg/mL | Inhibition of bacterial growth |

The mechanism by which this compound exerts its effects involves several biochemical interactions:

- Enzyme Inhibition : The compound binds to the active sites of specific enzymes, preventing substrate access and catalytic activity. This is particularly evident in its interaction with cytochrome P450 enzymes.

- Cell Signaling Modulation : It influences various cell signaling pathways, impacting gene expression related to oxidative stress response and apoptosis. For example, it has been shown to modulate the expression of genes involved in these processes.

- Subcellular Localization : The compound's localization within specific cellular compartments is crucial for its biological effects. Targeting signals direct it to organelles where it can interact with relevant biomolecules.

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

- Anticancer Properties : Research indicates that this compound may have anticancer effects by inducing apoptosis in various cancer cell lines. For instance, it has been observed to downregulate proteins associated with cell survival and proliferation .

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various strains of bacteria, with minimal inhibitory concentrations ranging from 128 to 256 µg/mL . This suggests potential applications in treating bacterial infections.

- Neuroprotective Effects : There is emerging evidence suggesting that derivatives of this compound may play a role in neuroprotection, particularly in models related to neurodegenerative diseases such as Huntington’s disease.

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Cancer Cell Lines : A study demonstrated that treatment with the compound led to reduced viability in human bladder cancer cell lines (T24T and UMUC3) at concentrations as low as 60 µM. The mechanism involved downregulation of the X-linked inhibitor of apoptosis protein (XIAP) and inhibition of Sp1 transcription factor activity .

- Microbial Inhibition Study : Another study evaluated the antimicrobial efficacy against Staphylococcus aureus, showing inhibition across multiple strains with varying MIC values. The findings support the potential use of this compound in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine, and how do reaction conditions influence yields?

- Methodology :

- Halogenation : Direct bromination of 2-fluoro-3-(trifluoromethyl)pyridine using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C yields ~60–70% product. Side reactions may arise from competing fluorination or trifluoromethyl group instability .

- Cross-Coupling : Nickel-catalyzed reductive coupling of 2-fluoro-3-(trifluoromethyl)pyridine with bromine sources (e.g., ZnBr₂) in THF at 60°C achieves ~75% yield. Catalyst choice (e.g., NiCl₂ vs. Pd(PPh₃)₄) significantly impacts regioselectivity .

- Data Table :

| Method | Catalyst/Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Radical Bromination | NBS/AIBN/CCl₄ | 65 | 95 | |

| Ni-Catalyzed Coupling | NiCl₂/THF | 75 | 98 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹⁹F NMR identifies fluorine environments (δ ≈ -60 ppm for CF₃, -110 ppm for C-F) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 272.93 (C₇H₃BrF₄N).

- IR : Stretching vibrations for C-Br (~550 cm⁻¹) and CF₃ (~1150 cm⁻¹) validate substitution patterns .

Q. How does the compound’s reactivity compare to analogs in nucleophilic aromatic substitution (SNAr)?

- Methodology :

- The electron-withdrawing trifluoromethyl and fluorine groups activate the pyridine ring toward SNAr. Bromine at the 4-position undergoes substitution with amines (e.g., NH₃/EtOH, 80°C, 12h) at ~50% yield. Steric hindrance from the CF₃ group reduces reactivity compared to 4-bromo-2-fluoropyridine .

Advanced Research Questions

Q. How can computational modeling predict substituent effects on the compound’s electronic structure?

- Methodology :

- Density Functional Theory (DFT) using B3LYP/6-311G(d,p) calculates frontier molecular orbitals. The LUMO (-1.8 eV) localizes at the bromine site, confirming electrophilic reactivity. Electron density maps reveal polarization due to CF₃ and F groups .

- Data Table :

| Parameter | Value (eV) | Role in Reactivity |

|---|---|---|

| HOMO Energy | -7.2 | Electron donation |

| LUMO Energy | -1.8 | Electrophilic activation |

| Band Gap | 5.4 | Kinetic stability |

Q. What strategies resolve contradictions in cross-coupling yields with arylboronic acids?

- Methodology :

- Contradictions arise from competing protodeboronation or steric effects. Optimizing Suzuki-Miyaura coupling using Pd(OAc)₂/SPhos in toluene/H₂O (3:1) at 100°C improves yields to ~85%. Adding Cs₂CO₃ as base minimizes side reactions .

- Case Study :

- With 4-methoxyphenylboronic acid: 45% yield (neat conditions) vs. 82% yield (microwave-assisted, 120°C, 30 min) .

Q. How to mitigate decomposition during storage or reaction?

- Methodology :

- Store under inert gas (Ar) at -20°C in amber vials to prevent photolytic C-Br bond cleavage. Avoid protic solvents (e.g., MeOH) during reactions to suppress hydrolysis of the CF₃ group .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Ventilation : Use fume hoods for weighing/reacting due to volatile brominated byproducts .

- Spill Management : Neutralize with activated carbon; avoid water to prevent HF release .

Data Contradictions and Troubleshooting

Q. Why do NMR spectra sometimes show unexpected peaks?

- Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.